Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Description

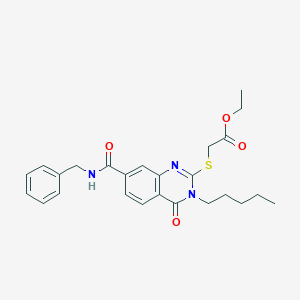

Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolin-4-one derivative characterized by a pentyl substituent at position 3, a benzylcarbamoyl group at position 7, and a thioacetate side chain at position 2. Quinazolin-4-one scaffolds are pharmacologically significant due to their anticancer, antimicrobial, and kinase-inhibitory properties . This compound is synthesized via multistep reactions, including cyclization of anthranilic acid derivatives, thiolation, and alkylation with ethyl chloroacetate .

Properties

IUPAC Name |

ethyl 2-[7-(benzylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-3-5-9-14-28-24(31)20-13-12-19(23(30)26-16-18-10-7-6-8-11-18)15-21(20)27-25(28)33-17-22(29)32-4-2/h6-8,10-13,15H,3-5,9,14,16-17H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKJAGWEJNIULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N=C1SCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzylic compounds, are known to undergo reactions at the benzylic position .

Mode of Action

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially be involved in the compound’s interaction with its targets.

Biochemical Pathways

Acetate, a component of the compound, is a key biomolecule at the nexus of metabolism, epigenetics, and oncogenesis . It’s involved in lipid synthesis, energy derivation, and acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Action Environment

The action, efficacy, and stability of Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the compound’s reactivity could be affected by the solvent used, as seen in the RAFT copolymerization of ethylene with vinyl acetate .

Biological Activity

Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a quinazoline moiety, which has been associated with various pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C25H29N3O4S

- Molecular Weight : 467.58 g/mol

- CAS Number : 309749-72-2

- IUPAC Name : Ethyl 2-[7-(benzylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

- Antimicrobial Activity :

-

Anticancer Potential :

- Quinazoline derivatives are known to possess anticancer properties. Research indicates that compounds containing the quinazoline scaffold can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The specific compound under discussion may share these properties given its structural analogies.

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

- Interaction with Cellular Targets : It is likely that the compound interacts with specific cellular targets such as enzymes or receptors involved in disease processes.

- Induction of Apoptosis : Similar quinazoline derivatives have been shown to trigger apoptotic pathways in cancer cells, suggesting a possible mechanism for this compound's anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences between the target compound and analogs lie in substituent positions and functional groups:

*Molecular weights calculated based on structural formulas.

- Position 7 Modifications : The benzylcarbamoyl group introduces hydrogen-bonding capability absent in Compound 3, which may improve receptor binding .

Physicochemical Properties

- Lipophilicity : The pentyl chain and benzylcarbamoyl group in the target compound likely elevate logP values compared to phenyl-substituted analogs (e.g., Compound 3, logP ~2.8). This could improve oral bioavailability but reduce aqueous solubility .

- Stability : Thioacetate esters (as in the target and Compound 3) are prone to hydrolysis, whereas thioacetamide derivatives (Compound 5) exhibit greater stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.